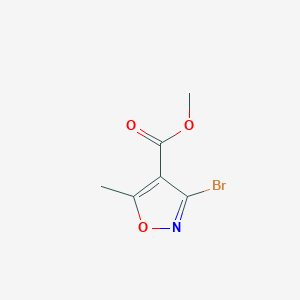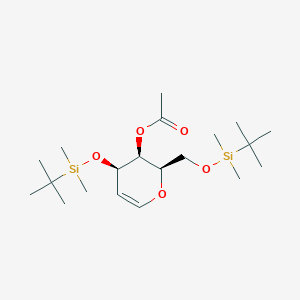
4-O-Acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-galactal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-O-Acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-galactal is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of D-galactal, which is a monosaccharide that is commonly found in carbohydrates. The synthesis of 4-O-Acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-galactal has been achieved through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mecanismo De Acción
The mechanism of action of 4-O-Acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-galactal is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including glycosidases and glycosyltransferases, which are involved in the synthesis and degradation of carbohydrates. It has also been shown to interact with cell membranes, leading to changes in membrane fluidity and permeability.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-O-Acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-galactal have been extensively studied. It has been shown to have anti-inflammatory, antiviral, and anticancer properties. It has also been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Furthermore, it has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of 4-O-Acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-galactal for lab experiments include its high purity, high yield, and ease of synthesis. It is also stable under a wide range of conditions, making it suitable for use in various experiments. However, its limitations include its high cost and limited availability.
Direcciones Futuras
There are several future directions for the research on 4-O-Acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-galactal. One direction is the development of new synthetic methods that are more efficient and cost-effective. Another direction is the investigation of its potential applications in the development of new drugs and therapies for various diseases. Furthermore, the elucidation of its mechanism of action and its interactions with biological systems could lead to a better understanding of its potential applications. Finally, the development of new derivatives and analogs of 4-O-Acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-galactal could lead to the discovery of new compounds with improved properties and potential applications.
Métodos De Síntesis
The synthesis of 4-O-Acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-galactal has been achieved through various methods, including the one-pot method and the two-step method. The one-pot method involves the reaction of D-galactal with tert-butyldimethylsilyl chloride and acetic anhydride in the presence of a base such as triethylamine. The two-step method involves the protection of D-galactal with tert-butyldimethylsilyl chloride followed by acetylation with acetic anhydride. Both methods have been shown to yield high purity and high yield of 4-O-Acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-galactal.
Aplicaciones Científicas De Investigación
4-O-Acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-galactal has a wide range of potential applications in scientific research. It has been used as a starting material for the synthesis of various compounds, including glycosyl donors and acceptors, which are important in the synthesis of complex carbohydrates. It has also been used as a building block in the synthesis of natural products, such as antibiotics and anticancer agents. Furthermore, it has been used in the development of new drugs and therapies for various diseases, including cancer, diabetes, and viral infections.
Propiedades
Número CAS |
163381-38-2 |
|---|---|
Nombre del producto |
4-O-Acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-galactal |
Fórmula molecular |
C20H40O5Si2 |
Peso molecular |
416.7 g/mol |
Nombre IUPAC |
[(2R,3S,4R)-4-[tert-butyl(dimethyl)silyl]oxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyran-3-yl] acetate |
InChI |
InChI=1S/C20H40O5Si2/c1-15(21)24-18-16(25-27(10,11)20(5,6)7)12-13-22-17(18)14-23-26(8,9)19(2,3)4/h12-13,16-18H,14H2,1-11H3/t16-,17-,18-/m1/s1 |
Clave InChI |
YJGRGQBNRGUEAY-KZNAEPCWSA-N |
SMILES isomérico |
CC(=O)O[C@@H]1[C@@H](C=CO[C@@H]1CO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
SMILES |
CC(=O)OC1C(C=COC1CO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
SMILES canónico |
CC(=O)OC1C(C=COC1CO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



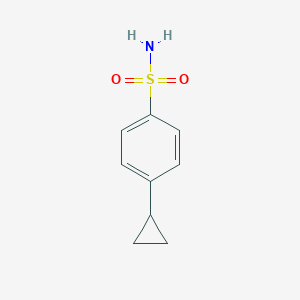
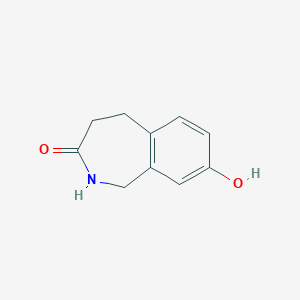
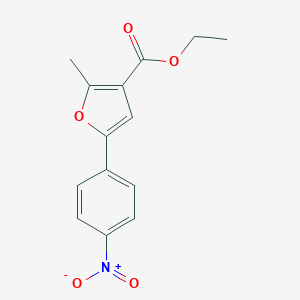
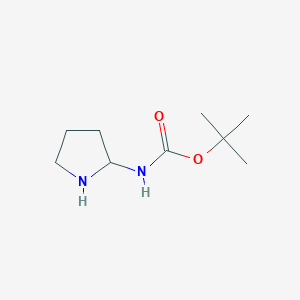
![4-Chloro-2-methylpyrido[2,3-d]pyrimidine](/img/structure/B64233.png)
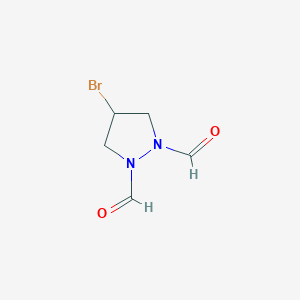
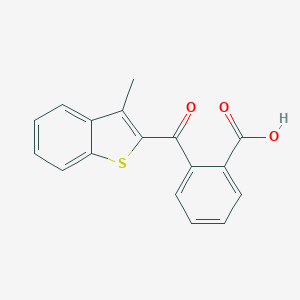

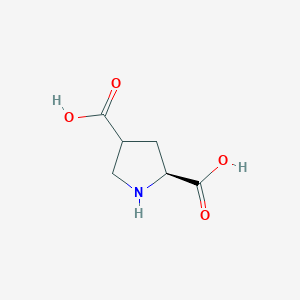
![[1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde](/img/structure/B64250.png)
![(+)-2,2'-Methylenebis[(3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]](/img/structure/B64251.png)


